Elevated HOMO Donor Ability vs. 2-Amino-1,3,4-thiadiazole
A DFT study at the B3LYP/6-31G* level examined the HOMO and LUMO energies of a series of thiadiazole derivatives, establishing a quantitative rank order of electron-donor ability: 2-methyl-1,3,4-thiadiazole > 2,5-dimethyl-1,3,4-thiadiazole > 5-methyl-1,3,4-thiadiazol-2-amine > 1,3,4-thiadiazol-2-amine > 1,3,4-thiadiazole-2,5-diamine [1]. The unsubstituted 1,3,4-thiadiazol-2-amine exhibits the second-lowest donor ability in this series. By extrapolation from the established trend that alkyl substituents elevate HOMO energy, the 2,2-dimethylaminoethyl substituent in 2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine is expected to further increase the HOMO level compared to 5-methyl-1,3,4-thiadiazol-2-amine, resulting in enhanced nucleophilic reactivity.
| Evidence Dimension | HOMO energy (electron-donor ability) |
|---|---|
| Target Compound Data | Predicted HOMO energy higher than 5-methyl-1,3,4-thiadiazol-2-amine (specific value not computed for target compound) |
| Comparator Or Baseline | 1,3,4-thiadiazol-2-amine (lowest HOMO donor ability in the studied series; explicit HOMO eigenvalues reported in reference) |
| Quantified Difference | Class rank established: 5-methyl-1,3,4-thiadiazol-2-amine > 1,3,4-thiadiazol-2-amine; target compound predicted to rank ahead of 5-methyl analog |
| Conditions | DFT B3LYP/6-31G* level of theory, gas phase; Gaussian program; isolated molecule calculations |
Why This Matters
A higher HOMO energy translates directly to greater nucleophilic reactivity, which is critical for designing covalent inhibitors, enabling selective alkylation reactions, and predicting oxidative metabolic liability in drug development programs.
- [1] Fadhil, Z. & Hussein, A. DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles. Al-Nahrain Journal of Science, 2016. URL: https://anjs.edu.iq/index.php/anjs/article/view/176 View Source
